N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide
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Description
“N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are a group of heterocyclic compounds that contain two nitrogen atoms and one oxygen atom . They are known for their high biological activity and good stability .
Synthesis Analysis
New derivatives of 5-phenyl-1,3,4-oxadiazole, such as “this compound”, can be synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Then, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The aromaticity of the 1,3,4-oxadiazole ring has been estimated based on XRD and DFT data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclodehydration, substitution, and hydrolysis . The cleavage of the ester group results in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups .Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-oxadiazole thioethers, have been shown to target proteins involved in bacterial virulence, including the translational regulator (csra) and the virulence regulator (xoc3530) .
Mode of Action
It’s suggested that similar compounds disrupt the growth and pathogenicity of bacteria by interfering with their virulence pathways .
Biochemical Pathways
The compound is believed to interfere with several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Pharmacokinetics
Similar compounds have shown good in vitro and in vivo bacteriostatic activities , suggesting favorable pharmacokinetic properties.
Result of Action
The compound’s action results in a significant reduction in the motility and pathogenicity of bacteria. Specifically, knocking out the CsrA or Xoc3530 gene in bacteria results in a significant reduction in their motility and pathogenicity .
Future Directions
The future directions for “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, more research could be conducted to understand their mechanism of action and to design new chemical entities with potential anti-infective activity .
Properties
IUPAC Name |
N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-14(17-11-12-7-3-1-4-8-12)16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALIGBIDFJQKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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